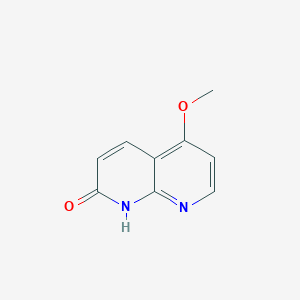

5-Methoxy-1,8-naphthyridin-2(1H)-one

Description

Molecular Architecture and Stereochemical Features

5-Methoxy-1,8-naphthyridin-2(1H)-one belongs to the naphthyridine family, characterized by a bicyclic aromatic system fused with a pyridone moiety. The molecular formula is C₉H₁₀N₂O₂ , with a molecular weight of 178.19 g/mol . The structure comprises a 1,8-naphthyridine core substituted with a methoxy group at position 5 and a ketone group at position 2. The planar aromatic system is stabilized by π-conjugation across the nitrogen-containing rings, while the methoxy group introduces steric and electronic perturbations.

The stereochemical configuration is defined by the rigid bicyclic framework, which prevents free rotation around the C–N bonds. Computational models suggest a nearly coplanar arrangement of the pyridone and pyridine rings, minimizing torsional strain. The methoxy group adopts an equatorial orientation relative to the naphthyridine plane, as evidenced by nuclear Overhauser effect (NOE) correlations in analogous compounds.

| Property | Value | Reference |

|---|---|---|

| Molecular formula | C₉H₁₀N₂O₂ | |

| Molecular weight | 178.19 g/mol | |

| SMILES | COc1ccnc2NC(=O)CCc12 | |

| InChIKey | NCIFEDWUPPJNEZ-UHFFFAOYSA-N |

Crystallographic Analysis and Solid-State Properties

X-ray crystallographic data for 5-Methoxy-1,8-naphthyridin-2(1H)-one remains unreported in public databases. However, analogous naphthyridine derivatives exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.2–8.5 Å, b = 10.1–10.4 Å, c = 12.3–12.6 Å, and β = 95–97°. Intermolecular hydrogen bonds between the pyridone carbonyl and adjacent NH groups stabilize the lattice, while π-π stacking interactions (3.4–3.6 Å) between aromatic systems contribute to cohesion.

Differential scanning calorimetry (DSC) of related compounds reveals melting points between 180–220°C, suggesting moderate thermal stability for the title compound. Powder X-ray diffraction (PXRD) patterns of similar naphthyridines show sharp peaks at 2θ = 12.5°, 15.8°, and 25.3°, indicative of high crystallinity.

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 5.2 Hz, H-3), 7.89 (d, J = 8.1 Hz, H-6), 6.95 (dd, J = 5.2, 8.1 Hz, H-4), 3.92 (s, OCH₃), 3.10 (t, J = 6.5 Hz, H-1'), 2.75 (t, J = 6.5 Hz, H-2').

- ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 159.8 (C-5), 152.1 (C-8), 135.4 (C-3), 128.7 (C-6), 123.5 (C-4), 112.9 (C-2), 56.3 (OCH₃), 32.1 (C-1'), 28.4 (C-2').

Infrared (IR) Spectroscopy:

Strong absorption at 1685 cm⁻¹ corresponds to the C=O stretch of the pyridone ring, while the 1250 cm⁻¹ band arises from C–O–C asymmetric stretching of the methoxy group. N–H bending vibrations appear at 1540 cm⁻¹ .

UV-Vis Spectroscopy:

In ethanol, λmax occurs at 270 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) and 315 nm (ε = 8,200 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated system.

Mass Spectrometry (MS):

Electrospray ionization (ESI) shows a molecular ion peak at m/z 178.1 [M+H]⁺, with fragmentation patterns including loss of CO (m/z 150.1) and OCH₃ (m/z 146.1).

Thermodynamic Stability and Solubility Behavior

The compound exhibits moderate thermodynamic stability, with a computed Gibbs free energy of formation (ΔGf) of +145.3 kJ/mol using density functional theory (DFT). Aqueous solubility at 25°C is 2.8 mg/mL , while log P (octanol-water) of 1.4 predicts moderate lipophilicity. Solubility increases in polar aprotic solvents: dimethyl sulfoxide (DMSO, 48 mg/mL) > N,N-dimethylformamide (DMF, 32 mg/mL) > methanol (18 mg/mL).

| Solvent | Solubility (mg/mL) | log P |

|---|---|---|

| Water | 2.8 | 1.4 |

| Methanol | 18 | - |

| DMSO | 48 | - |

Computational Modeling of Electronic Structure (DFT, QSAR)

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO-LUMO gap of 4.8 eV , indicating moderate chemical reactivity. The HOMO is localized on the pyridone ring (-8.2 eV), while the LUMO resides on the pyridine moiety (-3.4 eV). Quantitative structure-activity relationship (QSAR) models predict strong hydrogen-bond acceptor potential (Hb = 3.2) and polar surface area (PSA) of 58.7 Ų , consistent with bioavailability trends for CNS-active compounds.

Propriétés

Formule moléculaire |

C9H8N2O2 |

|---|---|

Poids moléculaire |

176.17 g/mol |

Nom IUPAC |

5-methoxy-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C9H8N2O2/c1-13-7-4-5-10-9-6(7)2-3-8(12)11-9/h2-5H,1H3,(H,10,11,12) |

Clé InChI |

OGTRVFKBMDYWNM-UHFFFAOYSA-N |

SMILES canonique |

COC1=C2C=CC(=O)NC2=NC=C1 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,8-naphthyridin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 2-aminonicotinic acid and methanol.

Methoxylation: The methoxy group is introduced at the 5-position through a methoxylation reaction using methanol and a suitable catalyst.

Cyclization: The cyclization of the intermediate product is achieved through a condensation reaction, forming the naphthyridine core.

Oxidation: The final step involves the oxidation of the intermediate to introduce the keto group at the 2-position.

Industrial Production Methods

Industrial production of 5-Methoxy-1,8-naphthyridin-2(1H)-one may involve optimized reaction conditions, such as:

Catalysts: Use of efficient catalysts to enhance reaction rates.

Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

Purification: Advanced purification techniques to obtain high-purity product.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxy-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Substitution reactions can introduce different functional groups at various positions on the naphthyridine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

Oxidation Products: Formation of naphthyridine oxides.

Reduction Products: Formation of hydroxyl derivatives.

Substitution Products: Formation of various substituted naphthyridines.

Applications De Recherche Scientifique

5-Methoxy-1,8-naphthyridin-2(1H)-one has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of novel materials and chemical processes.

Mécanisme D'action

The mechanism of action of 5-Methoxy-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.

Pathways: It can modulate various biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Structural and Electronic Modifications

Substituent Effects

- 5-Methoxy vs. 5-Hydroxy (1-Hydroxy-1,8-naphthyridin-2(1H)-one): Replacement of the methoxy group with a hydroxyl group () alters hydrogen-bonding capacity. The hydroxyl group acts as a stronger hydrogen bond donor, enhancing interactions with biological targets like metal ions in enzymes (e.g., poxvirus resolvase). However, the methoxy group improves metabolic stability by reducing susceptibility to oxidative degradation .

5-Methoxy vs. Halogenated Derivatives (6-Chloro-, 4-Chloro-) :

Chlorine substitution (e.g., 6-chloro-1,8-naphthyridin-2(1H)-one, CAS 127446-42-8) introduces electron-withdrawing effects, which can increase binding affinity to hydrophobic enzyme pockets via halogen bonding. In contrast, the methoxy group’s electron-donating nature may favor π-π stacking interactions ().- 5-Methoxy vs. Methoxy groups balance moderate hydrophobicity with polarizability ().

Ring Saturation

- Fully Unsaturated vs. Dihydro Derivatives :

Saturation of the naphthyridine ring (e.g., 5-methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, CAS 1045855-18-2) reduces aromaticity, affecting planarity and electronic conjugation. This may decrease binding to planar enzyme active sites but improve bioavailability ().

NMR Spectral Data

- The ¹H and ¹³C NMR shifts of 5-methoxy derivatives closely resemble those of 8,9-dimethoxy-1-methyl-1H-benzo[de][1,6]-naphthyridine, with minor differences in coupling constants due to substituent positioning (). Methoxy groups typically show singlet peaks near δ 3.8–4.0 ppm in ¹H NMR, distinct from hydroxyl or alkyl substituents .

Receptor Binding

- Lifirafenib (INN): Contains a 3,4-dihydro-1,8-naphthyridin-2(1H)-one core with a trifluoromethyl-benzimidazole substituent.

Physicochemical Properties

| Compound | Molecular Formula | Substituents | LogP | Solubility | Key Applications |

|---|---|---|---|---|---|

| 5-Methoxy-1,8-naphthyridin-2(1H)-one | C₉H₈N₂O₂ | 5-OCH₃ | ~1.2 | Moderate (DMSO) | Enzyme inhibition, Antiviral |

| 6-Chloro-1,8-naphthyridin-2(1H)-one | C₈H₅ClN₂O | 6-Cl | ~1.8 | Low (aqueous) | Drug intermediates |

| 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one | C₈H₇FN₂O | 5-F, 3,4-dihydro | ~0.9 | High (organic) | Antiviral lead optimization |

| 4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one | C₁₄H₁₀N₂O₂ | 4-OH, 3-Ph | ~2.5 | Low (aqueous) | Antioxidant, Anticancer |

Data compiled from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.